Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Overview
Description
The compound “Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic compound. The quinoline ring is substituted with an ethyl ester group, a benzyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, benzyl group, methylsulfonyl group, and ethyl ester group would contribute to its overall structure. The PIXEL and Hirshfeld analysis could provide insights into the intermolecular interactions in the solid state .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The quinoline ring, being aromatic, might undergo electrophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-benzyl-1-methylsulfonyl-2,4-dihydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-3-25-19(22)20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-18(17)21(15-20)26(2,23)24/h4-12H,3,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXHAHLQIQKXKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2N(C1)S(=O)(=O)C)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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